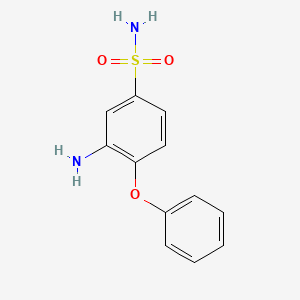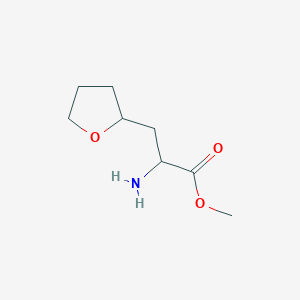![molecular formula C15H12N2OS B2356379 N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 67362-97-4](/img/structure/B2356379.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity .
Synthesis Analysis
Benzothiazole derivatives are synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis
Synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Scientific Research Applications
Anti-Tubercular Applications
Benzothiazole-based compounds, including N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives .
Biological Evaluation of Thiazole Derivatives
Thiazoles, including benzothiazole derivatives, have gained considerable attention due to their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Ligands for Metal Extraction
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide has potential applications as ligands for metal extraction . This expands the range of potential applications of this compound .
Optical Materials
This compound has also been reported for its potential use as optical materials . This is another exciting field where this compound can be applied .
Fibroblast Growth Factor Antagonists
In the field of biology, N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide can be used as fibroblast growth factor antagonists . This can have significant implications in the field of cell biology and tissue engineering .
Autotaxin Inhibitors
This compound has been reported to have potential use as autotaxin inhibitors . Autotaxin is an enzyme that has been associated with cancer and other diseases, so this application could have significant implications for medical research .
Inhibitors of Wnt Antagonist DKK
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide can also act as inhibitors of Wnt antagonist DKK . This has potential applications in the field of cancer research .
Cytosolic Phospholipase A2α Inhibitors
Lastly, this compound has been reported to have potential use as inhibitors of cytosolic phospholipase A2α . This enzyme plays a crucial role in the production of lipid mediators, so this application could have significant implications for the treatment of inflammatory diseases .
Mechanism of Action
Target of Action
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide, also known as N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide, is a synthetic compound that has been studied for its antibacterial properties . The primary targets of this compound are bacterial strains, including both Gram-positive and Gram-negative bacteria . In particular, it has shown promising activity against Staphylococcus aureus .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to inhibition of their growth . The compound’s bactericidal activity has been demonstrated in studies, where it was able to eliminate S. aureus strains after 24-hour exposure .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
An admet calculation indicated a favourable pharmacokinetic profile for the synthesized compounds .
Result of Action
The primary result of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide’s action is the inhibition of bacterial growth, leading to the death of the bacteria . This is evidenced by its bactericidal activity against S. aureus strains .
Action Environment
The action of N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other substances, the pH of the environment, and the temperature . .
Future Directions
Benzothiazole and its derivatives are a promising field for the development of new drug candidates . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This area of research is expected to continue to grow in the future.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10(18)16-12-6-4-5-11(9-12)15-17-13-7-2-3-8-14(13)19-15/h2-9H,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNQWWNHKHRIAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide](/img/structure/B2356296.png)

![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)isoquinolin-1-one](/img/structure/B2356299.png)



![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,3,4-trifluorophenyl)methanone](/img/structure/B2356306.png)





![Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2356318.png)
![1-Tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2356319.png)